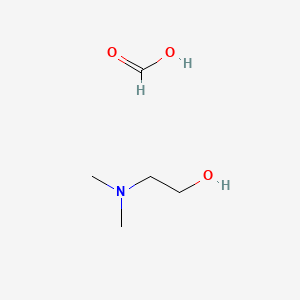
2-(Dimethylamino)ethanol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethanol;formic acid is an organic compound that features both amine and alcohol functional groups. It is commonly referred to as dimethylaminoethanol or deanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol can be synthesized by reacting dimethylamine with ethylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 2-(Dimethylamino)ethanol is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halides like hydrogen chloride (HCl) or hydrogen bromide (HBr) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
2-(Dimethylamino)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(Dimethylamino)ethanol can be compared with other similar compounds, such as:
Ethanolamine: Similar in structure but lacks the dimethylamino group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups and is used in similar applications.
These compounds share some functional similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
59101-30-3 |
|---|---|
Molecular Formula |
C4H11NO.CH2O2 C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;formic acid |
InChI |
InChI=1S/C4H11NO.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,3-4H2,1-2H3;1H,(H,2,3) |
InChI Key |
VHVATZZFHAQBPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
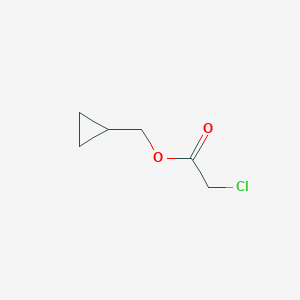
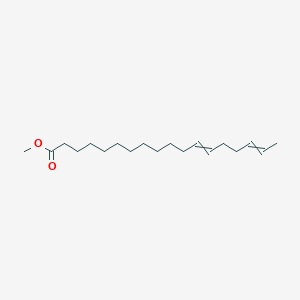
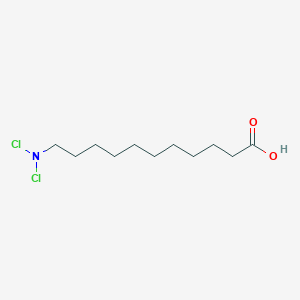

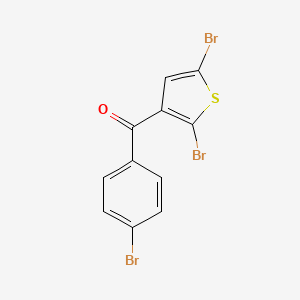

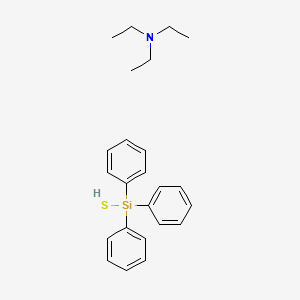

![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
